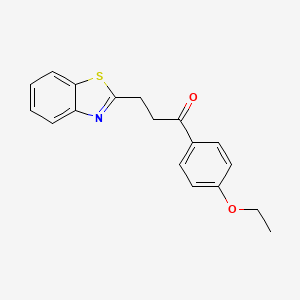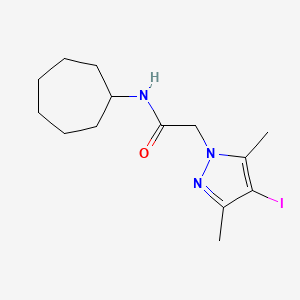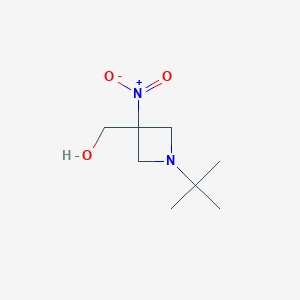
4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-methyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-methyl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a 1,3-oxazolidin-2-one core with hydroxy and methoxyphenyl substituents, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-methyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The hydroxy and methoxyphenyl groups can be introduced through nucleophilic substitution reactions, using suitable phenolic precursors and methylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and catalyst selection to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible development as an antibacterial or antiviral agent.
Industry: Use in the production of polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-methyl-1,3-oxazolidin-2-one would depend on its specific application. In a medicinal context, it might inhibit bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones. The molecular targets and pathways involved would include the ribosomal RNA and associated proteins.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacteria.
Comparison
4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-methyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer different biological activities or chemical reactivity compared to other oxazolidinones. Its hydroxy and methoxyphenyl groups could enhance its solubility or binding affinity to biological targets.
Properties
Molecular Formula |
C18H19NO5 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H19NO5/c1-19-17(20)24-16(12-4-8-14(22-2)9-5-12)18(19,21)13-6-10-15(23-3)11-7-13/h4-11,16,21H,1-3H3 |
InChI Key |
LFUBLNYMPOZSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)OC(C1(C2=CC=C(C=C2)OC)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}benzamide](/img/structure/B11067253.png)
![2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11067261.png)
![2-amino-4-[5-(2,5-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11067269.png)

![3'-Methyl-5'-(1-naphthyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067278.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B11067282.png)
![3H-Pyrrole-4-carboxylic acid, 3-(2-furanylmethylidene]-1,2-dihydro-5-methyl-2-oxo-1-(phenylmethyl)-, methyl ester](/img/structure/B11067290.png)
![3-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B11067295.png)
![{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B11067301.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-methylacetamide](/img/structure/B11067303.png)
![(4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone](/img/structure/B11067304.png)
![N-(4-ethoxyphenyl)-2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11067306.png)


